4-chloro-N-cyclobutylaniline
Description
4-Chloro-N-cyclobutylaniline is an aniline derivative featuring a chlorine substituent at the para position of the aromatic ring and a cyclobutyl group attached to the nitrogen atom. This structure confers unique steric and electronic properties, making it a candidate for applications in pharmaceutical intermediates or agrochemical synthesis. The cyclobutyl group introduces ring strain, which may influence reactivity and binding interactions compared to bulkier or less strained substituents.
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
4-chloro-N-cyclobutylaniline |
InChI |
InChI=1S/C10H12ClN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 |
InChI Key |
BEXQRKQAWPARDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-cyclobutylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 4-chloro-N-cyclobutylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-cyclobutylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxy-N-cyclobutylaniline.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutylaniline.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 4-Hydroxy-N-cyclobutylaniline.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Cyclobutylaniline.
Scientific Research Applications
4-Chloro-N-cyclobutylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclobutylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations
Steric Effects : The cyclobutyl group in 4-chloro-N-cyclobutylaniline introduces significant ring strain compared to the isobutyl and phenyl groups in 1x . This strain may enhance reactivity in nucleophilic substitutions or reduce stability in harsh conditions.
Electronic Effects : The electron-withdrawing chlorine substituent in both compounds deactivates the aromatic ring. However, the N-cyclobutyl group in the target compound likely exerts weaker electron-donating effects compared to the N-phenyl group in 1x , altering electrophilic substitution patterns.
Synthetic Accessibility : The 75% yield for 1x suggests efficient coupling under General Procedure C, but the steric demands of the cyclobutyl group in the target compound might necessitate modified reaction conditions (e.g., higher temperatures or catalysts) .
Research Implications and Limitations
While 1x provides a benchmark for synthesis and characterization, the absence of direct data for 4-chloro-N-cyclobutylaniline highlights gaps in the literature. Future studies should prioritize:
- Spectroscopic Characterization : Obtaining IR, NMR, and HRMS data to establish a reference profile.
- Reactivity Studies : Exploring the impact of cyclobutyl ring strain on reactions such as Buchwald–Hartwig amination or Suzuki coupling.
- Thermodynamic Stability : Comparing thermal decomposition profiles with analogs like 1x to assess ring-strain effects.
Biological Activity
4-Chloro-N-cyclobutylaniline is an organic compound that has attracted attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C12H14ClN
- Molecular Weight : 221.70 g/mol
- Chemical Structure : Contains a chloro group at the para position of the phenyl ring attached to a cyclobutyl aniline structure.
Overview of Biological Activity
Research indicates that 4-chloro-N-cyclobutylaniline exhibits various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties . Its interactions with biomolecules suggest a multifaceted role in biological systems, influencing various biochemical pathways.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.25 µg/mL |
| Escherichia coli | 1 µg/mL |
| Klebsiella pneumoniae | 2 µg/mL |
These findings demonstrate that 4-chloro-N-cyclobutylaniline is effective in inhibiting the growth of pathogenic bacteria, indicating its potential as an antimicrobial agent.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It has been suggested that it may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways. A case study detailing the effects on human cancer cell lines is presented below:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This dose-dependent reduction in cell viability indicates that higher concentrations of the compound significantly impair cancer cell survival, suggesting its potential as a therapeutic agent in oncology .
The mechanism of action for 4-chloro-N-cyclobutylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that it is metabolized primarily in the liver, with a moderate half-life allowing for sustained biological activity. Further research is necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Safety and Toxicology
While exploring its biological activity, safety assessments are crucial. Preliminary toxicological studies indicate that at certain concentrations, this compound may exhibit cytotoxic effects; however, further research is needed to establish safe dosage levels for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
